[1,2,4]Triazolo[1,5-a]quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N4 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)10-5-9-11-6-12-13(8)9/h1-6H |
InChI Key |
QSNLWWNCQMPGAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NC=NN23 |
Synonyms |
1,2,4-Triazolo(1,5-a)quinoxaline |
Origin of Product |
United States |
The Enduring Significance of Nitrogen Containing Heterocycles in Research
Nitrogen-containing heterocycles are cyclic organic compounds in which one or more carbon atoms in the ring have been replaced by a nitrogen atom. This seemingly simple substitution has profound consequences for the molecule's properties, introducing a level of structural and functional diversity that is central to many areas of chemical science. The presence of nitrogen atoms with their lone pair of electrons significantly influences the reactivity, aromaticity, and intermolecular interactions of these rings.
In the realm of academic and industrial research, the importance of these compounds cannot be overstated. They form the core structures of a vast array of natural products, including alkaloids, vitamins, and antibiotics. Furthermore, a significant percentage of all small-molecule pharmaceuticals approved for human use contain at least one nitrogen heterocycle. This prevalence is a direct result of their ability to engage in specific biological interactions, often mimicking the structures of endogenous molecules to elicit a therapeutic response. The versatility of nitrogen-containing heterocycles makes them indispensable tools for chemists in the design and synthesis of new functional molecules with tailored properties.
An Overview of Thecurrent Time Information in Bangalore, In.nih.govacs.orgtriazolo 1,5 a Quinoxaline Scaffold in Academic Contexts
The Current time information in Bangalore, IN.nih.govacs.orgtriazolo[1,5-a]quinoxaline scaffold is a fused heterocyclic system comprising a quinoxaline (B1680401) ring fused with a 1,2,4-triazole (B32235) ring. This combination results in a planar, aromatic structure with a unique distribution of nitrogen atoms, which in turn dictates its chemical behavior and potential for biological activity.
In academic research, this particular scaffold has garnered attention primarily for its interesting synthetic routes and its role as a privileged structure in medicinal chemistry. A privileged structure is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The triazoloquinoxaline core has been investigated for its potential as an antagonist for various receptors, demonstrating the versatility of this heterocyclic system.
Researchers have explored various synthetic strategies to access this scaffold and its derivatives, often involving multi-step sequences and, in some cases, unexpected molecular rearrangements. The ability to introduce a wide range of substituents at different positions of the tricyclic system allows for the fine-tuning of its electronic and steric properties, a crucial aspect in the systematic exploration of structure-activity relationships (SAR).
The Historical Development Ofcurrent Time Information in Bangalore, In.nih.govacs.orgtriazolo 1,5 a Quinoxaline Research
Established Synthetic Routes to thenih.govmdpi.comnih.govTriazolo[1,5-a]quinoxaline Core
The synthesis of the nih.govmdpi.comnih.govtriazolo[1,5-a]quinoxaline nucleus has been achieved through various strategic approaches, primarily categorized into intramolecular cyclization, cascade reactions, and multi-component reactions.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a cornerstone in the synthesis of the nih.govmdpi.comnih.govtriazolo[1,5-a]quinoxaline system. These methods involve the formation of the triazole ring onto a pre-existing quinoxaline (B1680401) moiety or the construction of the quinoxaline ring from a substituted triazole precursor.
A notable and innovative approach involves the reaction of N-(benzotriazol-1-ylmethyl)arylimidoyl chlorides with reagents like benzyl bromide or benzyl cinnamate in the presence of a strong base such as potassium tert-butoxide. nih.gov This process is characterized by an intriguing rearrangement where the benzotriazole (B28993) ring opens, followed by a subsequent cyclization to yield the nih.govmdpi.comnih.govtriazolo[1,5-a]quinoxaline core. nih.gov This strategy offers a unique pathway to this heterocyclic system, showcasing the versatility of benzotriazole as a reactive intermediate. nih.govresearchgate.netacs.org
| Starting Materials | Reagents | Product | Yield | Ref |
| N-(Benzotriazol-1-ylmethyl)arylimidoyl chlorides | Benzyl bromide, t-BuOK | nih.govmdpi.comnih.govTriazolo[1,5-a]quinoxalines | Not Specified | nih.gov |
| N-(Benzotriazol-1-ylmethyl)arylimidoyl chlorides | Benzyl cinnamate, t-BuOK | nih.govmdpi.comnih.govTriazolo[1,5-a]quinoxalines | Not Specified | nih.gov |
Another key strategy is the reductive cyclization of appropriately substituted 1,2,4-triazoles. For instance, the synthesis of nih.govmdpi.comnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-ones can be achieved through the reduction of a nitro group on a phenyl-substituted triazole, which then undergoes spontaneous cyclization. nih.govfrontiersin.org A sustainable method utilizes a hydrogen gas generator with a palladium on alumina (B75360) catalyst for this transformation. nih.govfrontiersin.org This approach allows for the generation of a diverse range of substituted nih.govmdpi.comnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-ones by varying the substituents on the initial triazole. nih.govfrontiersin.org
| Starting Material | Reagents/Catalyst | Product | Yield | Ref |
| Substituted 2-nitrophenyl azides and diethyl oxalacetate (B90230) derivatives | H₂, 5% Pd/Al₂O₃ | nih.govmdpi.comnih.gov-Triazolo[1,5-a]quinoxalin-4(5H)-ones | 35-65% | nih.govfrontiersin.org |
The acid-induced cyclization of quinoxaline derivatives, such as amidines or formamidoximes, provides a direct route to the nih.govmdpi.comnih.govtriazolo[1,5-a]quinoxaline scaffold. While specific examples directly leading to the parent nih.govmdpi.comnih.govtriazolo[1,5-a]quinoxaline are not extensively detailed in the provided results, this general strategy is a common method for forming fused triazole systems. The reaction typically involves the dehydration and subsequent ring closure of the amidine or formamidoxime (B1203019) moiety onto the quinoxaline ring under acidic conditions.
Cascade Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to constructing complex molecules like nih.govmdpi.comnih.govtriazolo[1,5-a]quinoxalines in a single pot.
A significant example is the copper-catalyzed tandem reaction of N-(2-haloaryl)propiolamides with sodium azide (B81097). acs.orgnih.gov This process involves a [3+2] azide-alkyne cycloaddition followed by an intramolecular Ullmann-type C-N coupling, leading to the formation of nih.govmdpi.comnih.govtriazolo[1,5-a]quinoxalin-4(5H)-ones. acs.orgnih.gov This methodology is notable for its efficiency and the ability to tolerate various functional groups on both the aryl ring and the propiolamide. acs.orgnih.gov
Another powerful cascade approach starts from 1-azido-2-isocyanoarenes, which react with terminal acetylenes or substituted acetaldehydes. rsc.org This method can form up to four new chemical bonds in a one-pot synthesis, demonstrating high bond-forming efficiency to produce the nih.govmdpi.comnih.govtriazolo[1,5-a]quinoxaline scaffold. rsc.org
| Starting Materials | Reagents/Catalyst | Product | Yield | Ref |
| N-(2-Haloaryl)propiolamides, Sodium Azide | CuI, L-proline, Na₂CO₃ | nih.govmdpi.comnih.govTriazolo[1,5-a]quinoxalin-4(5H)-ones | Good to excellent | acs.orgnih.gov |
| 1-Azido-2-isocyanoarenes, Terminal Acetylenes/Substituted Acetaldehydes | Not Specified | nih.govmdpi.comnih.govTriazolo[1,5-a]quinoxalines | Not Specified | rsc.org |
Precursor-Based Synthesis
Building the triazoloquinoxaline skeleton often relies on the cyclization of specifically designed acyclic or partially cyclized precursors. These methods offer a direct route to the desired heterocyclic system.
A notable synthetic pathway involves a novel rearrangement of N-(benzotriazol-1-ylmethyl)arylimidoyl chlorides. Research has shown that the reaction of these precursors with reagents like benzyl bromide in the presence of a strong base such as potassium tert-butoxide (t-BuOK) leads to the formation of 1,2,4-triazolo[1,5-a]quinoxalines. beilstein-journals.org This transformation proceeds through an opening of the benzotriazole ring, followed by an intramolecular cyclization that constructs the quinoxaline portion of the final molecule. beilstein-journals.org This method provides a unique entry point to the nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]quinoxaline system from a complex precursor. beilstein-journals.org
Table 1: Synthesis of nih.govbeilstein-journals.orgmdpi.comTriazolo[1,5-a]quinoxalines via Rearrangement
| Precursor | Reagents | Product | Ref. |
| N-(benzotriazol-1-ylmethyl)arylimidoyl chlorides | Benzyl bromide, t-BuOK | nih.govbeilstein-journals.orgmdpi.comTriazolo[1,5-a]quinoxalines | beilstein-journals.org |
The conversion of pre-existing heterocyclic systems is a common strategy in synthetic chemistry. Tetrazolo[1,5-a]quinoxalines are particularly relevant precursors due to the valence tautomerism they exhibit with their 2-azidoquinoxaline (B6189031) isomers. However, it is crucial to distinguish the resulting product isomer.
The reaction of tetrazolo[1,5-a]quinoxalines with alkynes, particularly under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, is a well-documented transformation. nih.govbeilstein-journals.orgresearchgate.net This reaction proceeds through the in situ formation of the 2-azidoquinoxaline tautomer, which then undergoes a [3+2] cycloaddition with the alkyne. This process regioselectively yields nih.govbeilstein-journals.orgnih.govtriazolo[1,5-a]quinoxalines , not the nih.govbeilstein-journals.orgmdpi.com isomer. nih.govbeilstein-journals.orgresearchgate.net The mechanism involves the formation of a copper acetylide, which reacts with the azide to form a six-membered copper-containing intermediate that, upon rearrangement and protonolysis, gives the 1,4-disubstituted 1,2,3-triazole product. nih.gov
Investigations have shown that factors such as substituents on the quinoxaline ring and the concentration of the alkyne can influence the reaction, sometimes leading to the formation of imidazo[1,2-a]quinoxalines as a competing product through denitrogenative annulation. nih.gov To date, the literature primarily documents the conversion of tetrazolo[1,5-a]quinoxalines to the nih.govbeilstein-journals.orgnih.gov-triazolo fused isomer, highlighting the specific and predictable outcome of the CuAAC reaction pathway. nih.govbeilstein-journals.orgbeilstein-archives.org
Functionalization and Derivatization Strategies fornih.govbeilstein-journals.orgmdpi.comTriazolo[1,5-a]quinoxaline Derivatives
Once the core tricyclic system is formed, further chemical diversity can be introduced by modifying the peripheral substituents on both the benzo-fused and triazole moieties of the scaffold.
Substituent Modifications at the Benzo-Fused Ring
Modifications to the benzo-fused portion of the nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]quinoxaline scaffold are typically achieved either by electrophilic substitution on the pre-formed heterocycle or by utilizing appropriately substituted precursors during the initial synthesis.
For the related nih.govbeilstein-journals.orgmdpi.comtriazolo[4,3-a]quinoxaline isomer, direct bromination has been successfully demonstrated. The use of N-Bromosuccinimide (NBS) in acetonitrile (B52724) allows for the introduction of a bromine atom at the 8-position of the quinoxaline ring system. mdpi.com This strategy of electrophilic aromatic substitution is a viable path for late-stage functionalization.
Alternatively, substituted derivatives can be accessed by starting with functionalized precursors. The synthesis of the quinoxaline ring often begins with a substituted o-phenylenediamine. nih.gov By choosing a starting material with desired substituents (e.g., methoxy (B1213986), halo) on the benzene (B151609) ring, these groups are incorporated into the final triazoloquinoxaline product from the outset. This precursor-based approach allows for a wide range of derivatives with varied electronic and steric properties on the benzo-fused ring. nih.govnih.gov
Substituent Modifications at the Triazole Moiety (e.g., Position 2, 4, 5, 8)
The triazole ring offers several positions for functionalization, enabling fine-tuning of the molecule's properties.
Position 2: In one study focusing on 4-amino- nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]quinoxalines, an ethyl carboxylate group was present at the 2-position, introduced during the cyclization of the triazole ring. This highlights a strategy where the substituent is incorporated from the beginning of the synthetic sequence. nih.gov
Position 4: The 4-position of the related nih.govbeilstein-journals.orgmdpi.comtriazolo[4,3-a]quinoxaline isomer, often bearing a chloro group from the cyclization precursor (2,3-dichloroquinoxaline), is susceptible to aromatic nucleophilic substitution. This position can be readily modified by reacting with various amines, allowing for the introduction of a diverse array of substituents. mdpi.com
Position 5: Research on nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]quinoxaline derivatives has demonstrated that the 5-position can be functionalized with different acyl and carboxylate moieties. researchgate.net These modifications are crucial for exploring structure-activity relationships in various biological contexts.
Position 8, being part of the benzene ring, is covered under modifications of the benzo-fused ring.
Table 2: Examples of Functionalization at the Triazole Moiety
| Isomer | Position | Modification Strategy | Reagents/Precursors | Resulting Group | Ref. |
| nih.govbeilstein-journals.orgmdpi.comTriazolo[1,5-a]quinoxaline | 2 | Precursor-based | Substituted precursor | Ethyl carboxylate | nih.gov |
| nih.govbeilstein-journals.orgmdpi.comTriazolo[4,3-a]quinoxaline | 4 | Nucleophilic Substitution | Various amines | Substituted amines | mdpi.com |
| nih.govbeilstein-journals.orgmdpi.comTriazolo[1,5-a]quinoxaline | 5 | Acylation/Carboxylation | Acyl/carboxylate precursors | Acyl/Carboxylate groups | researchgate.net |
Regioselective Synthesis of Substitutednih.govbeilstein-journals.orgmdpi.comTriazolo[1,5-a]quinoxaline Derivatives
Achieving regioselectivity is paramount in the synthesis of complex heterocyclic systems to avoid the formation of isomeric mixtures. For scaffolds related to triazoloquinoxalines, multi-component reactions have proven effective. For instance, a three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole using sulfamic acid as a catalyst produces a single regioisomer of a complex benzo[h] nih.govbeilstein-journals.orgmdpi.com-triazolo[5,1-b]quinazoline system. nih.gov This demonstrates the power of catalyst choice in directing the outcome of complex cyclizations.
The choice of reaction conditions can also be a critical factor in controlling regioselectivity. In the synthesis of related nih.govbeilstein-journals.orgmdpi.comtriazolo[4,3-c]- and nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-c]quinazolines, the reaction medium dictates the final product. The reaction of a hydrazinoquinazoline with orthoesters under solvent-free conditions yields the [4,3-c] isomer, whereas conducting the reaction in an acidic medium promotes a Dimroth rearrangement to form the thermodynamically more stable [1,5-c] isomer. nih.gov These findings underscore that careful control over catalysts and reaction conditions is essential for the regioselective synthesis of specific triazolo-fused heterocyclic isomers.
Novel Synthetic Protocols and Sustainable Chemistry Approaches forrsc.orgnih.govmdpi.comTriazolo[1,5-a]quinoxaline Synthesis
The synthesis of the rsc.orgnih.govmdpi.comtriazolo[1,5-a]quinoxaline ring system has been explored through various chemical strategies. While specific "green" chemistry approaches for this exact isomer are still an emerging area of research, novel methodologies for its formation and sustainable practices for related isomers provide a blueprint for future synthetic design.
A notable and unconventional method for the synthesis of rsc.orgnih.govmdpi.comtriazolo[1,5-a]quinoxalines involves a novel rearrangement reaction. This approach utilizes readily available starting materials to construct the tricyclic core. Specifically, the reaction of N-(benzotriazol-1-ylmethyl)arylimidoyl chlorides with reagents like benzyl bromide or benzyl cinnamate in the presence of a strong base such as potassium tert-butoxide leads to the formation of rsc.orgnih.govmdpi.comtriazolo[1,5-a]quinoxalines. nih.gov This transformation is significant as it proceeds through an opening of the benzotriazole ring, followed by an intramolecular cyclization to yield the target heterocyclic system. nih.gov
While the above method provides a novel entry to the rsc.orgnih.govmdpi.comtriazolo[1,5-a]quinoxaline scaffold, much of the recent focus on sustainable synthesis within this class of compounds has been on the related rsc.orgnih.govnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one and rsc.orgnih.govmdpi.comtriazolo[4,3-a]quinoxaline isomers. These approaches highlight the broader trends in synthetic chemistry towards more environmentally friendly processes.
For instance, a "refreshed" and sustainable synthesis of the rsc.orgnih.govnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one core has been reported, emphasizing the use of eco-compatible catalysts and reaction conditions. nih.gov This multi-step process involves the initial formation of a triazole intermediate, followed by a nitro group reduction and spontaneous cyclization. nih.gov A key feature of this sustainable approach is the use of a hydrogen gas generator, which produces hydrogen through water electrolysis, and a recyclable palladium on alumina catalyst for the reduction step. nih.gov This avoids the use of more hazardous reducing agents. Furthermore, greener reagents like dimethyl carbonate have been employed for N-methylation, serving as both a solvent and an electrophile, thereby reducing the use of toxic and volatile chemicals like dimethyl sulfate (B86663) and iodomethane. nih.gov
Another strategy that aligns with the principles of green chemistry is the use of one-pot synthesis. A one-pot approach to prepare rsc.orgnih.govnih.govtriazolo[1,5-a]quinoxaline scaffolds from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes has been developed. rsc.org This method is highly efficient as it involves the consecutive formation of multiple chemical bonds without the need to isolate intermediates, which saves time, solvents, and energy. rsc.org
In the context of the isomeric rsc.orgnih.govmdpi.comtriazolo[4,3-a]quinoxaline system, a common synthetic route starts from 2,3-dichloroquinoxaline. mdpi.com This is reacted with hydrazine (B178648) hydrate, and the resulting intermediate is condensed with an appropriate aldehyde. mdpi.com The final cyclization to form the triazole ring is achieved through an oxidation-reduction mechanism using chloranil. mdpi.com While this method is effective, future work could focus on replacing chlorinated solvents and reagents with more benign alternatives.
The table below summarizes some of the novel and sustainable synthetic approaches for triazoloquinoxaline derivatives.
| Product Scaffold | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Key Features | Yield |
| rsc.orgnih.govmdpi.comTriazolo[1,5-a]quinoxalines | N-(Benzotriazol-1-ylmethyl)arylimidoyl chlorides, Benzyl bromide/cinnamate | t-BuOK | - | Novel rearrangement via benzotriazole ring opening | Not specified |
| rsc.orgnih.govnih.gov-Triazolo[1,5-a]quinoxalin-4(5H)-ones | Substituted 2-nitrophenyl azides, Diethyl malonate derivatives | Sustainable palladium on alumina (5% wt), H₂ (from water electrolysis) | Nitro group reduction and spontaneous cyclization | Use of eco-compatible catalyst and in-situ hydrogen generation | Good |
| rsc.orgnih.govnih.gov-Triazolo[1,5-a]quinoxalin-4(5H)-one | rsc.orgnih.govnih.gov-Triazolo[1,5-a]quinoxalin-4(5H)-one precursor | Dimethyl carbonate, K₂CO₃ | 140 °C, 12 h, closed vessel | Greener methylating agent (dual role as solvent and reagent) | Not specified |
| rsc.orgnih.govnih.govTriazolo[1,5-a]quinoxalines | 1-Azido-2-isocyanoarenes, Terminal acetylenes/substituted acetaldehydes | - | One-pot | High bond-forming efficiency, no isolation of intermediates | Good to excellent |
| rsc.orgnih.govmdpi.comTriazolo[4,3-a]quinoxalines | 2,3-Dichloroquinoxaline, Hydrazine hydrate, Aldehydes | Chloranil | Reflux | Multi-step synthesis with a mild oxidant for cyclization | 47-86% |
These examples of novel synthetic protocols and the integration of sustainable chemistry principles in the synthesis of triazoloquinoxaline derivatives pave the way for the development of more efficient and environmentally responsible methods for producing rsc.orgnih.govmdpi.comtriazolo[1,5-a]quinoxaline and its analogues for various scientific investigations.
Computational and Theoretical Chemistry Studies Of 1 2 3 Triazolo 1,5 a Quinoxaline
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org For a single molecule, the energy and distribution of these orbitals are crucial indicators of its electron-donating and accepting capabilities.
In the study of rsc.orgnih.govresearchgate.nettriazolo[1,5-a]quinoxaline and related systems, FMO analysis, typically performed using Density Functional Theory (DFT), reveals key aspects of electronic behavior. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. sciensage.info The HOMO-LUMO energy gap (ΔE) is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net
For instance, in studies of the parent quinoxaline (B1680401) molecule, the HOMO-LUMO energy gap is analyzed to understand its chemical hardness and softness, which are indicators of reactivity and potential toxicity. researchgate.net Theoretical studies on rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine-based emitters, a related scaffold, have shown that the degree of overlap between the HOMO and LUMO distributions directly influences key photophysical properties. rsc.org Molecules where the HOMO and LUMO are significantly separated often exhibit desirable charge transfer characteristics, a principle that is actively explored in designing new materials. rsc.org These computational approaches are similarly applied to the rsc.orgnih.govresearchgate.nettriazolo[1,5-a]quinoxaline system to predict its electronic properties and guide the synthesis of derivatives with tailored characteristics.
Molecular Docking Simulations ofrsc.orgnih.govresearchgate.netTriazolo[1,5-a]quinoxaline Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or DNA, to form a stable complex. d-nb.info This method is extensively used to understand the structure-activity relationships of rsc.orgnih.govresearchgate.nettriazolo[1,5-a]quinoxaline derivatives and to screen for potential biological targets. researchgate.netnih.govnih.gov
Docking studies have been instrumental in elucidating how derivatives of the triazolo-quinoxaline scaffold interact with various biological receptors at the atomic level. For the rsc.orgnih.govresearchgate.nettriazolo[1,5-a]quinoxaline series, molecular modeling has been used to explore their interactions with targets like the human A₃ adenosine (B11128) receptor. researchgate.netnih.gov These simulations can depict the hypothetical binding mode, identifying key amino acid residues within the receptor's binding site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, or π-π stacking) with the ligand. researchgate.netnih.gov
While targeting different isoforms, studies on the related rsc.orgnih.govresearchgate.nettriazolo[4,3-a]quinoxaline scaffold further illustrate the power of this technique. For example, docking simulations have been performed to investigate the binding modes of these derivatives with targets such as:
DNA: To understand their potential as anticancer agents that intercalate with the DNA double helix. rsc.org
VEGFR-2 Kinase: To predict binding interactions in the ATP-binding pocket, guiding the design of angiogenesis inhibitors. nih.gov
A₂B Adenosine Receptor: To predict binding affinity and rationalize the cytotoxic activity against cancer cell lines. nih.gov
These studies provide a visual and energetic map of the ligand-receptor complex, which is critical for optimizing the chemical structure to enhance binding and biological activity.
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often correlated with experimental biological activity. nih.gov The docking score, a numerical value representing the calculated binding energy, is used to rank different compounds and prioritize them for synthesis and experimental testing.
Research on rsc.orgnih.govresearchgate.nettriazolo[1,5-a]quinoxaline derivatives and their simplified analogues as adenosine A₃ receptor antagonists has utilized molecular docking to rationalize their observed binding affinities (Ki values). researchgate.netnih.gov For example, compound 23 (1-[3-(4-methoxyphenyl)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylurea), a simplified analogue, was found to have a Ki value in the micromolar range, and docking helped to understand its binding mode despite its low affinity compared to the tricyclic systems. nih.gov
In studies of the isomeric rsc.orgnih.govresearchgate.nettriazolo[4,3-a]quinoxaline scaffold, a strong correlation is often found between the predicted binding affinities from docking and the experimentally measured cytotoxic (IC₅₀) or inhibitory activities. rsc.orgnih.govnih.gov This correlation validates the computational model and enhances its predictive power for designing new, more potent compounds.
| Compound Series | Target | Compound ID | Measured Activity (IC₅₀/Ki) | Reference |
|---|---|---|---|---|
| rsc.orgnih.govresearchgate.netTriazolo[4,3-a]quinoxaline | VEGFR-2 | Compound 23c | 3.9 nM (IC₅₀) | nih.gov |
| rsc.orgnih.govresearchgate.netTriazolo[4,3-a]quinoxaline | VEGFR-2 | Compound 22b | 4.2 nM (IC₅₀) | nih.gov |
| rsc.orgnih.govresearchgate.netTriazolo[4,3-a]quinoxaline | VEGFR-2 | Compound 23e | 4.7 nM (IC₅₀) | nih.gov |
| rsc.orgnih.govresearchgate.netTriazolo[4,3-a]quinoxaline | DNA Binding | Compound 12d | 35.33 ± 1.8 µM (IC₅₀) | rsc.org |
| rsc.orgnih.govresearchgate.netTriazolo[4,3-a]quinoxaline | DNA Binding | Compound 12a | 39.35 ± 3.9 µM (IC₅₀) | rsc.org |
| rsc.orgnih.govresearchgate.netTriazolo[1,5-a]quinoxaline Analogue | hA₃ Adenosine Receptor | Compound 23 | Ki in µM range | nih.gov |
Density Functional Theory (DFT) Calculations forrsc.orgnih.govresearchgate.netTriazolo[1,5-a]quinoxaline Systems
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org
For rsc.orgnih.govresearchgate.nettriazolo[1,5-a]quinoxaline and its derivatives, DFT calculations are routinely employed for several purposes:
Geometry Optimization: To determine the most stable three-dimensional structure of the molecule (its lowest energy conformation). This optimized geometry is the starting point for most other calculations, including FMO analysis and molecular docking. researchgate.net
Electronic Property Calculation: As mentioned in section 4.1, DFT is the primary method for calculating HOMO and LUMO energies, the HOMO-LUMO gap, and the distribution of electron density. sciensage.inforesearchgate.net It can also be used to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack. researchgate.net
Spectroscopic Analysis: DFT can predict vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure. researchgate.net
These calculations are typically performed using a specific combination of an exchange-correlation functional (e.g., B3LYP) and a basis set (e.g., 6-31G**), which defines the level of theory. researchgate.net The results from DFT provide a detailed theoretical foundation for understanding the intrinsic properties of the rsc.orgnih.govresearchgate.nettriazolo[1,5-a]quinoxaline scaffold.
Conformational Analysis and Molecular Dynamics Simulations ofrsc.orgnih.govresearchgate.netTriazolo[1,5-a]quinoxaline Derivatives
While molecular docking provides a static snapshot of a ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. mdpi.comarxiv.org MD simulations calculate the motion of atoms and molecules over time, providing valuable information on the stability of the complex, the flexibility of the ligand and receptor, and the energetic contributions of specific interactions. mdpi.com
For systems involving rsc.orgnih.govresearchgate.nettriazolo[1,5-a]quinoxaline derivatives, MD simulations can be used to:
Assess Binding Stability: After a docking pose is obtained, an MD simulation can be run to see if the ligand remains stably bound within the active site or if it drifts away. The root-mean-square deviation (RMSD) of the ligand's position over time is a key metric used to evaluate this stability. mdpi.com
Refine Binding Poses: MD can help refine the initial docked conformation to a more energetically favorable and realistic binding mode.
Analyze Conformational Changes: These simulations can reveal how the binding of a ligand may induce conformational changes in the receptor, which can be critical for its biological function. For example, simulations on other heterocyclic systems have shown that ligand binding can alter the flexibility of key structural elements like alpha-helices in a protein. mdpi.com
Studies on related quinoxaline and triazole systems have successfully employed MD simulations to analyze the stability of ligand-protein complexes and understand the energetic details of the interactions, confirming the utility of these compounds as good candidates for further experimental study. mdpi.comutrgv.edu
Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 1,5 a Quinoxaline Derivatives
Impact of Substituent Variation onrsc.orgnih.govnih.govTriazolo[1,5-a]quinoxaline Biological Activity
The potency and selectivity of rsc.orgnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives are profoundly influenced by the chemical entities attached to the core structure. Extensive research has delineated how different substituents at various positions modulate the interaction of these compounds with their biological targets.
Effects of Aromatic and Heteroaromatic Substituents
Substitutions with aryl or heteroaryl moieties, particularly at the 2-position, have been a major focus of SAR studies, especially in the development of adenosine (B11128) receptor antagonists.
For antagonists of the human A₃ adenosine receptor (hA₃AR), a 2-aryl group is a classical feature. The introduction of a phenyl ring at the 2-position generally confers significant affinity. Further substitution on this phenyl ring can fine-tune both potency and selectivity. For instance, the compound 2-(4-methoxyphenyl)- rsc.orgnih.govnih.govtriazolo[1,5-a]quinoxalin-4-one has been identified as one of the most potent and selective hA₃AR antagonists. acs.org The methoxy (B1213986) group at the para position of the phenyl ring appears to be optimal for this activity.
The nature of the aromatic or heteroaromatic ring itself is critical. While a phenyl group is common, replacing it with other aromatic systems can modulate activity. Studies have shown that heteroaromatic substituents can also be well-tolerated, offering alternative hydrogen bonding patterns and steric profiles that can be exploited to improve affinity and selectivity. acs.org
In the context of anticancer activity, derivatives of the isomeric rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold show that a 1-aryl substituent is crucial. For example, compounds bearing a 3,4-dimethoxyphenyl or 3-methoxyphenyl (B12655295) group at position 1 exhibit potent cytotoxic activities against melanoma cell lines. nih.gov
Influence of Functional Groups (e.g., Oxo, Amino, Carboxylate, Halo)
Specific functional groups are key determinants of the biological activity of the rsc.orgnih.govnih.govtriazolo[1,5-a]quinoxaline core, often by providing essential hydrogen bond donor or acceptor sites.
Oxo and Amino Groups: An oxo group at the 4-position is a recurring motif in potent adenosine receptor antagonists. The 4-oxo moiety is considered a crucial element for anchoring the ligand to the receptor. acs.org In a comparative study, 4-oxo substituted derivatives were designed as hA₃AR antagonists. acs.org Similarly, a 4-amino group is also important. Research on 4-amino- rsc.orgnih.govnih.govtriazolo[1,5-a]quinoxalines revealed that alkylation of this amino group can lead to potent A₁ adenosine receptor antagonists. nih.gov Molecular modeling suggests that for A₃ receptor antagonists, a strong acidic NH proton donor and a C=O group are important for the ligand-receptor interaction. nih.gov
Carboxylate Group: A significant finding in the SAR of this scaffold was the replacement of the traditional 2-aryl moiety with a carboxylate function. This structural modification was found to maintain good hA₃AR binding affinity while substantially increasing selectivity against the hA₁ subtype. acs.org Specifically, an ethyl carboxylate group at the 2-position was shown to advantageously replace the 2-(hetero)aryl ring, leading to an improved interaction with the A₁-receptor subtype. nih.gov
Halo Groups: Halogen atoms, such as chlorine, also play a role in modulating activity. The presence of an 8-chloro substituent on the quinoxaline (B1680401) ring of a 2-aryl- rsc.orgnih.govnih.govtriazolo[1,5-a]quinoxaline derivative contributed to its profile as a potent and selective hA₃AR antagonist. nih.gov In the isomeric rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline series, a 4-chloro group serves as a key intermediate for synthesizing further derivatives by allowing substitution with various amines. nih.gov
Positional Effects of Substituents on Biological Profiles
The location of a substituent on the tricyclic system is as critical as its chemical nature. The biological activity can be drastically altered by moving a functional group from one position to another.
Position 2 vs. Position 4: As discussed, these positions are crucial for adenosine receptor antagonism. Position 2 is often decorated with aryl, heteroaryl, or carboxylate groups to influence potency and selectivity. acs.orgnih.gov Position 4 typically bears an oxo or an amino group, which acts as a key interaction point with the receptor. nih.govnih.gov The interplay between substituents at these two positions is a central theme in the design of selective A₁ and A₃ antagonists.
Position 5: Investigations have also targeted the 5-position of the tricyclic nucleus. Introduction of different acyl and carboxylate moieties at this position has yielded compounds with good hA₃ receptor affinity and selectivity, providing new insights into the steric requirements of the receptor's binding pocket. nih.gov
Position 8: Substitution on the benzo-fused portion of the quinoxaline ring, such as at position 8, influences the electronic properties of the entire scaffold and can enhance binding affinity, as seen with the 8-chloro derivatives. nih.gov
The following table summarizes the impact of key substituents at different positions on the biological activity of the rsc.orgnih.govnih.govtriazolo[1,5-a]quinoxaline core, primarily focusing on adenosine receptor antagonism.
| Position | Substituent | Effect on Biological Activity | Target Example | Reference |
| 2 | 4-Methoxyphenyl (B3050149) | Potent and selective antagonism | hA₃ Adenosine Receptor | acs.org |
| 2 | Ethyl Carboxylate | Maintains affinity, improves selectivity vs. A₁ | hA₁/hA₃ Adenosine Receptors | acs.orgnih.gov |
| 4 | Oxo (=O) | Crucial for affinity and anchoring | hA₃ Adenosine Receptor | acs.org |
| 4 | Amino (-NH₂) | Alkylation leads to potent antagonists | hA₁ Adenosine Receptor | nih.gov |
| 5 | Acyl/Carboxylate | Modulates affinity and selectivity | hA₃ Adenosine Receptor | nih.gov |
| 8 | Chloro (-Cl) | Enhances potency and selectivity | hA₃ Adenosine Receptor | nih.gov |
Comparative SAR Analysis with Analogous Tricyclic Systems (e.g., Imidazo[1,2-a]quinoxalines, Pyrazoloquinoxalines)
Comparing the rsc.orgnih.govnih.govtriazolo[1,5-a]quinoxaline system with structurally related tricyclic scaffolds provides valuable insights into the role of the triazole ring and its specific nitrogen atom arrangement.
The rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold, an isomer of the title compound, has been evaluated alongside imidazo[1,2-a]quinoxaline (B3349733) , imidazo[1,5-a]quinoxaline , and pyrazolo[1,5-a]quinoxaline scaffolds as part of the "Imiqualine" family of anticancer agents. nih.gov The replacement of a carbon atom in the imidazo-scaffolds with a nitrogen atom to form the triazolo-scaffold can modify interactions in the target's active site by modulating the global hydrophilic/hydrophobic character and aromatic stacking potential of the compounds. nih.gov For instance, in the development of cytotoxic agents against melanoma, SAR observations from the imidazo[1,2-a]quinoxaline series, such as the importance of a catechol moiety, were successfully translated to the rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline series, confirming that these scaffolds share key pharmacophoric features. nih.gov
Ligand-Based and Receptor-Based SAR Analyses forrsc.orgnih.govnih.govTriazolo[1,5-a]quinoxaline
To rationalize the observed SAR and guide the design of new derivatives, both ligand-based and receptor-based computational methods have been employed. These analyses have been particularly fruitful in the study of adenosine receptor antagonists.
Receptor-Based Analysis: Molecular docking studies using homology models of the human A₃ adenosine receptor have provided detailed pictures of the hypothetical binding modes of rsc.orgnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives. nih.govacs.org These models have helped to explain the SAR data at an atomic level. For example, docking studies have highlighted the steric and electrostatic requirements for anchoring these antagonists at the hA₃ receptor recognition site. acs.org They can rationalize why a 4-oxo group is critical for affinity and how a 2-carboxylate function can alter selectivity by forming different interactions within the binding pocket compared to a bulkier 2-aryl group. acs.org
Ligand-Based Analysis: The SAR of derivatives targeting the A₃ receptor is consistent across different studies, suggesting a similar binding mode for various 2-aryl- rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxalines (an isomeric system) and 2-arylpyrazolo[3,4-c]quinolines. nih.gov This consistency points to the importance of a strong acidic NH proton donor and a carbonyl group for the ligand-receptor interaction, forming a common pharmacophore. nih.gov
In the context of anticancer activity, molecular docking has been used to investigate the binding modes of rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives with DNA. These studies propose that the planar tricyclic system intercalates between DNA base pairs, and this binding is a key mechanism of their anti-proliferative effects. The data from these biological tests showed a high correlation with the findings from molecular modeling.
Biological Activities and Molecular Mechanisms Of 1 2 3 Triazolo 1,5 a Quinoxaline Derivatives
Adenosine (B11128) Receptor Modulatory Activities
Derivatives of the acs.orgnih.govnih.govtriazolo[1,5-a]quinoxaline scaffold have been extensively studied for their interactions with adenosine receptors (ARs), a family of G protein-coupled receptors that includes the A1, A2A, A2B, and A3 subtypes. These receptors are involved in numerous physiological processes, making them attractive therapeutic targets.
Research has primarily focused on the antagonistic properties of acs.orgnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives at various adenosine receptor subtypes.
A1 and A2A Receptors: Many derivatives have been synthesized and evaluated as antagonists for A1 and A2A adenosine receptors. nih.gov For instance, 4-amino-6-benzylamino-1,2-dihydro-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one was identified as an A2A selective antagonist over the A1 receptor. nih.gov Further studies on novel triazoloquinoxalin-1-ones have been conducted through radioligand binding assays at bovine A1 and A2A receptors. nih.gov Alkylation of the 4-amino group in 4-amino-1,2,4-triazolo[1,5-a]quinoxalines has been shown to produce potent A1-receptor antagonists. nih.gov
A3 Receptor: A significant number of acs.orgnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives have demonstrated high affinity and selectivity as antagonists for the human A3 adenosine receptor. nih.gov Modifications at various positions of the triazoloquinoxaline nucleus have been explored to enhance A3 receptor affinity and selectivity. nih.gov For example, introducing different acyl and carboxylate moieties at the 5-position of the tricyclic nucleus has yielded compounds with good human A3 receptor affinity. nih.gov Furthermore, replacing a hydrogen atom of the 4-amino group with an acyl group, or substituting the entire 4-amino group with a 4-oxo moiety, has been found to shift the binding activity towards the A3 receptor. nih.gov One notable compound, 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione, exhibited very high affinity for the human A3 receptor (Ki = 0.60 nM) and strong selectivity over A1 and A2A receptors. unipd.it
A2B Receptor: The acs.orgnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold has also been utilized to develop A2B adenosine receptor antagonists. mdpi.comnih.gov A series of derivatives with hydrophobic aryl tails linked at the C4 position via a hydrophilic group have been synthesized and shown to be potent A2B antagonists. mdpi.com
The selectivity of these derivatives for different adenosine receptor subtypes is highly dependent on their substitution patterns.
A1/A2A Selectivity: The presence of a proton donor group at position 4 of the triazolo[4,3-a]quinoxalin-1-one scaffold is crucial for binding to A1 and A2A receptors. nih.gov The nature of the substituent on the 2-phenyl ring also influences the effect on different AR subtypes. nih.gov
A3 Selectivity: High selectivity for the A3 receptor is often achieved through specific structural modifications. For instance, the presence of a proton acceptor at position 4 is important for A3 affinity. nih.gov The introduction of an ethyl 2-carboxylate group can advantageously replace the 2-(hetero)aryl ring found in earlier triazoloquinoxaline derivatives, leading to an improved interaction with the A1-receptor subtype. nih.gov Some derivatives show high A3 affinity and selectivity versus hA1 and hA2A subtypes even without the classical structural features considered necessary for anchoring at the hA3 receptor site. nih.gov
A2B Selectivity: The development of selective A2B antagonists has been a focus of recent research, with specific structural features being incorporated to achieve this selectivity. nih.gov
The following table summarizes the adenosine receptor binding affinities of selected acs.orgnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives.
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A3 (Ki, nM) | Selectivity |
| 2-(4-Nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione | >10000 | >10000 | 0.60 | High A3 selectivity |
| 4-Amino-6-benzylamino-1,2-dihydro-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one | - | - | - | A2A selective vs A1 |
Data sourced from multiple studies. nih.govunipd.it
Molecular modeling and docking studies have been employed to understand the binding modes of acs.orgnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives within the adenosine receptor binding pockets.
A1 Receptor: The structure-activity relationships of 4-amino-1,2,4-triazolo[1,5-a]quinoxalines suggest a binding mode similar to that of previously reported analogues of similar size and shape. nih.gov
A3 Receptor: For A3 receptor antagonists, molecular docking studies have been performed to elucidate their hypothetical binding modes. nih.gov These studies help in understanding the structural requirements for ligand-receptor interactions. nih.gov The three-dimensional structure of antagonist-receptor models obtained through molecular docking has been analyzed to explain structure-activity relationships. unipd.it
General Interactions: For A1 and A2A receptor binding, a key interaction involves a proton donor group at position 4 of the ligand. nih.gov Conversely, for A3 receptor affinity, a proton acceptor at the same position is considered important. nih.gov
Benzodiazepine (B76468) Receptor Ligand Properties
Certain acs.orgnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives have been investigated for their affinity to the benzodiazepine receptor (BZR). Structure-activity relationship studies have been conducted on these compounds and their 1-deaza analogs, imidazo[1,2-a]quinoxalines. A study on 2-aryl-1,2,4-triazolo[1,5-c] acs.orgnih.govbenzoxazin-5-ones, which are structurally related, revealed that some compounds, such as 2-(2-fluorophenyl)-9-chloro-1,2,4-triazolo[1,5-c] acs.orgnih.govbenzoxazin-5-one, exhibit nanomolar affinity for the BZR. nih.gov This finding suggests that a hydrogen donor group, previously thought to be essential for binding, is not strictly required for the anchoring of these tricyclic systems to the BZR but rather influences the potency of the ligand. nih.gov
Excitatory Amino Acid Receptor Antagonism
A series of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones have been synthesized and evaluated for their activity as excitatory amino acid (EAA) receptor antagonists. acs.org
Many of the synthesized 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-one derivatives exhibit combined binding activity at both the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor and the AMPA receptor. acs.orgnih.gov This dual activity suggests structural similarities between the binding pockets of these two receptor sites. acs.orgnih.gov
For effective interaction with the glycine/NMDA receptor, specific structural features are required. These include the presence of a free acidic functional group at position 2 and an electron-withdrawing substituent, no larger than a chlorine atom, on the benzo-fused ring. acs.orgnih.gov Functional antagonism at the NMDA receptor-ion channel complex has been confirmed for some of these compounds. acs.orgnih.gov
AMPA Receptor Interactions
Derivatives of the researchgate.netnih.govnih.govtriazolo[1,5-a]quinoxaline scaffold have been investigated for their modulatory effects on ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
A series of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones has been synthesized and evaluated for their binding affinity to both glycine/NMDA and AMPA receptors. nih.gov Many of these compounds demonstrated a combined binding activity, suggesting structural similarities in the binding pockets of these two distinct receptor types. nih.gov This dual activity provides a platform for the development of broad-spectrum excitatory amino acid antagonists.
For a significant interaction with the glycine/NMDA receptor, the presence of a free acidic functional group at the 2-position and an electron-withdrawing substituent, no larger than a chlorine atom, on the benzo-fused ring is crucial. nih.gov While the study primarily focused on the combined affinity, it laid the groundwork for understanding the structural requirements for interaction with AMPA receptors, highlighting the potential to fine-tune the selectivity of these compounds towards a specific receptor subtype through targeted chemical modifications.
Antimicrobial Activities (e.g., Antibacterial, Antiviral, Antifungal, Antituberculosis, Antiparasitic)
The researchgate.netnih.govnih.govtriazolo[1,5-a]quinoxaline core is a recognized pharmacophore that imparts significant antimicrobial properties to its derivatives. These compounds have demonstrated efficacy against a wide range of pathogenic microorganisms, including bacteria, viruses, fungi, and parasites.
In Vitro Evaluation Against Microbial Strains
The antimicrobial potential of researchgate.netnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives has been substantiated through numerous in vitro studies against various microbial strains.
Antibacterial Activity: A series of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives were synthesized and showed notable antibacterial effects. nih.gov Specifically, compounds 8m , 8n , and 8o exhibited higher in vitro antibacterial efficacy against Xanthomonas oryzae pv. oryzae with EC₅₀ values of 69.0, 53.3, and 58.9 μg/mL, respectively, compared to the commercial bactericide bismerthiazol (B1226852) (EC₅₀ = 91.4 μg/mL). nih.gov Furthermore, compound 8m displayed an EC₅₀ value of 71.5 μg/mL against Xanthomonas axonopodis pv. citri, which is comparable to bismerthiazol (EC₅₀ = 60.5 μg/mL). nih.gov Another study highlighted that certain tricyclic 1,2,4-triazolo[4,3-a]quinoxaline derivatives, namely compounds 18 and 20 , displayed the greatest antibacterial activities among the synthesized compounds. nih.gov
Antifungal Activity: Some derivatives have also shown promising antifungal properties. nih.gov For instance, compounds 13 and 14b from a series of 1,2,4-triazolo[4,3-a]quinoxalines exhibited significant activity against Candida albicans, with MIC values of 25 and 50 μg/mL, respectively. nih.gov Notably, compound 13 was found to be as active as the antifungal drug nystatin. nih.gov
Antiparasitic Activity: The activity of researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline analogs has been evaluated against Schistosoma mansoni, the parasite responsible for schistosomiasis. asm.orgasm.org In an in vitro screen against the larval stage (newly transformed schistosomula or NTS), 16 out of 47 synthesized compounds killed over 70% of the NTS at a concentration of 10 µM. asm.orgasm.org Further testing identified three compounds with IC₅₀ values of ≤0.31 µM against adult S. mansoni. asm.orgasm.org
Table 1: In Vitro Antimicrobial Activity of researchgate.netnih.govnih.govTriazolo[1,5-a]quinoxaline Derivatives
| Compound/Derivative | Microbial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 8m | Xanthomonas oryzae pv. oryzae | EC₅₀ | 69.0 μg/mL | nih.gov |
| 8n | Xanthomonas oryzae pv. oryzae | EC₅₀ | 53.3 μg/mL | nih.gov |
| 8o | Xanthomonas oryzae pv. oryzae | EC₅₀ | 58.9 μg/mL | nih.gov |
| 8m | Xanthomonas axonopodis pv. citri | EC₅₀ | 71.5 μg/mL | nih.gov |
| 13 | Candida albicans | MIC | 25 μg/mL | nih.gov |
| 14b | Candida albicans | MIC | 50 μg/mL | nih.gov |
| Multiple Analogs | Schistosoma mansoni (NTS) | % Kill at 10 µM | >70% for 16 compounds | asm.orgasm.org |
| Top 3 Analogs | Schistosoma mansoni (adult) | IC₅₀ | ≤0.31 µM | asm.orgasm.org |
Proposed Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, DNA/RNA Interference)
The antimicrobial effects of researchgate.netnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives are believed to stem from their ability to interfere with essential microbial processes.
One of the key proposed mechanisms is the inhibition of crucial enzymes. For instance, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have been designed as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.gov Molecular docking studies revealed that these compounds could have a binding mechanism within the active site of DNA gyrase that is comparable to that of ciprofloxacin. nih.gov This dual-targeting approach is a promising strategy to combat antimicrobial resistance.
Another significant mechanism of action is the interference with microbial DNA. Some nitroquinoxaline derivatives have been shown to cause structural alterations in DNA, which leads to their antibacterial properties. asm.org While this study focused on nitroquinoxalines, the quinoxaline (B1680401) core is a shared feature, suggesting that DNA interaction could be a plausible mechanism for some researchgate.netnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives as well.
Anticancer and Antiproliferative Activities (focused on non-human clinical mechanisms)
The researchgate.netnih.govnih.govtriazolo[1,5-a]quinoxaline scaffold has been extensively explored for its potential in cancer therapy. Derivatives have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines through diverse molecular mechanisms.
Mechanisms of Action (e.g., DNA Intercalation, Enzyme Inhibition, Receptor Antagonism)
The anticancer effects of these compounds are attributed to several mechanisms of action at the molecular level.
DNA Intercalation: A prominent mechanism is the ability of these planar heterocyclic systems to intercalate into the DNA double helix. rsc.org This was demonstrated for a series of 17 novel researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives. rsc.org Molecular docking studies confirmed their binding modes within the DNA active site, and this was correlated with their biological activity. rsc.org One particular derivative, compound 12d , showed a potent DNA intercalating ability with an IC₅₀ value of 35.33 ± 1.8 μM, which is nearly as potent as the well-known DNA intercalator doxorubicin (B1662922) (IC₅₀ = 31.27 ± 1.8 μM). rsc.org
Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival is another important mechanism. Some derivatives have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. mdpi.com These compounds induce apoptosis by arresting the cell cycle at the G2/M phase. mdpi.com
Induction of Apoptosis: Many researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives have been shown to induce apoptosis in cancer cells. nih.gov For example, compound 6i was found to trigger apoptosis through both the mitochondria-mediated intrinsic pathway and the death receptor-mediated extrinsic pathway. nih.gov This was accompanied by an increase in the levels of reactive oxygen species (ROS), upregulation of the pro-apoptotic proteins Bax and p53, and downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Evaluation in Cell Lines (e.g., HepG2, HCT-116, MCF-7, MDA-MB-231, HeLa, A549)
The in vitro anticancer activity of researchgate.netnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
Hepatocellular Carcinoma (HepG2): Several derivatives have shown activity against HepG2 cells. rsc.org For instance, compound 12d from a series of DNA intercalators exhibited an IC₅₀ of 22.08 ± 2.1 μM. rsc.org
Colon Carcinoma (HCT-116): The same series of DNA intercalating agents was also effective against HCT-116 cells, with compound 12d showing an IC₅₀ of 27.13 ± 2.2 μM. rsc.org
Breast Adenocarcinoma (MCF-7): The MCF-7 cell line was found to be particularly sensitive to these compounds. rsc.orgrsc.org Compound 12d displayed its highest potency against this cell line with an IC₅₀ of 17.12 ± 1.5 μM. rsc.org Another study on triazolo[1,5-a]quinoline derivatives found that compound 4 had strong inhibitory effects against MCF-7 cells. rsc.org
Melanoma (A375): Novel researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxalines have been developed as part of the "Imiqualines" family and tested against the A375 melanoma cell line. mdpi.comnih.gov Compounds 16a and 16b showed micromolar activity (EC₅₀ of 3158 nM and 3527 nM, respectively), while compound 17a was the most potent of the new series with an EC₅₀ of 365 nM. mdpi.comnih.gov
Fibrosarcoma (HT-1080) and Hepatoma (Bel-7402): A series of researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives were tested against HT-1080 and Bel-7402 cell lines. mdpi.com Compound 19 was the most active, with IC₅₀ values of 6.1 μM and 12.3 μM against HT-1080 and Bel-7402 cells, respectively. mdpi.com
Table 2: In Vitro Anticancer Activity of researchgate.netnih.govnih.govTriazolo[1,5-a]quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 12d | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 22.08 ± 2.1 μM | rsc.org |
| 12d | HCT-116 (Colon Carcinoma) | IC₅₀ | 27.13 ± 2.2 μM | rsc.org |
| 12d | MCF-7 (Breast Adenocarcinoma) | IC₅₀ | 17.12 ± 1.5 μM | rsc.org |
| 4 | MCF-7 (Breast Adenocarcinoma) | - | Strong inhibitory effects | rsc.org |
| 16a | A375 (Melanoma) | EC₅₀ | 3158 nM | mdpi.comnih.gov |
| 16b | A375 (Melanoma) | EC₅₀ | 3527 nM | mdpi.comnih.gov |
| 17a | A375 (Melanoma) | EC₅₀ | 365 nM | mdpi.comnih.gov |
| 19 | HT-1080 (Fibrosarcoma) | IC₅₀ | 6.1 μM | mdpi.com |
| 19 | Bel-7402 (Hepatoma) | IC₅₀ | 12.3 μM | mdpi.com |
Inhibition of Specific Molecular Targets
Intensive research has been directed towards the interaction of nih.govtandfonline.commdpi.comtriazolo[1,5-a]quinoxaline derivatives with specific molecular targets implicated in various diseases. However, for several key enzymes, direct inhibitory activity by this specific scaffold has not been reported in the available scientific literature.
c-Met, Topoisomerase II, PDE2/10, EGFR, and Thymidine (B127349) Phosphorylase: Despite the exploration of the broader quinoxaline class and its isomers against numerous enzymatic targets, a review of current scientific literature did not yield specific studies demonstrating the direct inhibition of c-Met, Topoisomerase II, phosphodiesterase 2 (PDE2), phosphodiesterase 10 (PDE10), epidermal growth factor receptor (EGFR), or thymidine phosphorylase by compounds containing the nih.govtandfonline.commdpi.comtriazolo[1,5-a]quinoxaline core structure. It is noteworthy that the isomeric nih.govtandfonline.commdpi.comtriazolo[4,3-a]quinoxaline scaffold has been shown to produce inhibitors of Topoisomerase II and PDE2/10, highlighting the critical influence of the nitrogen atom's position in the triazole ring on molecular target specificity. tandfonline.commdpi.comnih.govnih.govgoogle.comnih.gov
Other Reported Biological Activities ofnih.govtandfonline.commdpi.comTriazolo[1,5-a]quinoxaline Derivatives
Beyond specific enzyme inhibition, derivatives of the nih.govtandfonline.commdpi.comtriazolo[1,5-a]quinoxaline scaffold have demonstrated a range of other significant biological effects.
Antiallergic Potential
The potential of nih.govtandfonline.commdpi.comtriazolo[1,5-a]quinoxaline derivatives as antiallergic agents has been suggested through their proposed activity as histamine (B1213489) receptor inhibitors. Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic conditions like rhinitis. google.comgoogle.com Patent literature has described nih.govtandfonline.commdpi.comtriazolo[1,5-a]quinoxaline derivatives for use in treating allergic diseases, implicating their role as histamine receptor inhibitors. google.com While comprehensive studies detailing the structure-activity relationships for this specific activity are not extensively available, the inclusion of this scaffold in patents for antiallergic agents underscores its potential in this therapeutic area.
Cardiovascular Modulatory Effects
A significant body of research has established nih.govtandfonline.commdpi.comtriazolo[1,5-a]quinoxaline derivatives as potent and selective antagonists of adenosine receptors, particularly the A3 subtype. nih.govacs.orgnih.govnih.gov Adenosine receptors play a crucial role in the cardiovascular system, regulating heart rate, blood pressure, and cardiac function. The A3 adenosine receptor, for instance, is involved in cardioprotection against ischemic damage. nih.gov
Derivatives such as 2-(4-methoxyphenyl)- nih.govtandfonline.commdpi.comtriazolo[1,5-a]quinoxalin-4-one have been identified as highly potent and selective human A3 adenosine receptor antagonists. nih.govacs.org The strategic substitution on the quinoxaline ring system allows for the fine-tuning of affinity and selectivity for different adenosine receptor subtypes. For example, replacing a 2-(hetero)aryl moiety with a 2-carboxylate group has been shown to maintain good A3 receptor affinity while significantly increasing selectivity over the A1 subtype. nih.govacs.org This modulation of adenosine receptors provides a clear mechanism for the cardiovascular effects observed with this class of compounds.
Table 1: Adenosine Receptor Antagonist Activity of Selected nih.govtandfonline.commdpi.comTriazolo[1,5-a]quinoxaline Derivatives This is an interactive table. You can sort and filter the data.
| Compound Number | Structure / Substituents | Receptor Subtype | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|---|
| 8 | 2-(4-methoxyphenyl)-4-oxo | hA3 | Potent (specific value not stated) | nih.govacs.org |
| 14 | 8-chloro-2-(4-methoxyphenyl)-4-acetylamino | hA3 | Potent and selective vs hA1 | researchgate.net |
| 23 | 1-[3-(4-methoxyphenyl)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylurea | hA3 | Micromolar range | nih.gov |
| Generic | 2-Carboxylate substituted | hA3 | Good affinity, increased selectivity vs hA1 | nih.govacs.org |
Anti-Neurodegenerative Properties
The role of nih.govtandfonline.commdpi.comtriazolo[1,5-a]quinoxaline derivatives as modulators of receptors in the central nervous system highlights their anti-neurodegenerative potential. Excessive stimulation of ionotropic glutamate receptors, such as the (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) and kainate (KA) receptors, is implicated in neurodegenerative conditions like epilepsy and cerebral ischemia. tandfonline.com Several 4,5-dihydro-4-oxo- nih.govtandfonline.commdpi.comtriazolo[1,5-a]quinoxaline-2-carboxylate derivatives have been developed as potent and selective AMPA receptor antagonists. tandfonline.comresearchgate.net
Furthermore, the antagonism of adenosine receptors, particularly the A1 and A2A subtypes, is a well-established strategy for combating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. unicam.itnih.gov Given that various nih.govtandfonline.commdpi.comtriazolo[1,5-a]quinoxaline derivatives are potent adenosine receptor antagonists, this provides another mechanistic pathway for their anti-neurodegenerative properties. unicam.itnih.govekb.eg
Immunomodulatory Activities
The immunomodulatory activities of the nih.govtandfonline.commdpi.comtriazolo[1,5-a]quinoxaline scaffold are supported by its interaction with two key receptor families: Toll-like receptors (TLRs) and adenosine receptors.
Toll-like receptors, such as TLR7 and TLR8, are crucial components of the innate immune system that recognize pathogen-associated molecular patterns. core.ac.uknih.gov A scaffold-hopping approach to identify novel TLR agonists included the evaluation of the nih.govtandfonline.commdpi.comtriazolo[1,5-a]quinoxaline framework. core.ac.uknih.govresearchgate.net TLR7/8 agonists are known to stimulate robust immune responses and are investigated as potential vaccine adjuvants. core.ac.uk
Additionally, the A3 adenosine receptor is highly expressed on inflammatory cells and is a key modulator of immune responses and inflammation. acs.orgresearchgate.net The potent antagonism of A3 receptors by nih.govtandfonline.commdpi.comtriazolo[1,5-a]quinoxaline derivatives, as detailed in the cardiovascular section, is also directly relevant to their immunomodulatory effects. nih.govresearchgate.net This dual capacity to potentially act as TLR agonists and as A3 adenosine receptor antagonists positions these compounds as versatile immunomodulators.
Advanced Spectroscopic and Analytical Characterization Of 1 2 3 Triazolo 1,5 a Quinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline derivatives.
¹H NMR: The proton NMR spectra of nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxalines provide characteristic signals that are crucial for confirming their formation. For instance, in a series of novel 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide regioisomers, the hydrogen at the C1 position of the nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline ring appears as a downfield singlet at δ 9.06 ppm. nih.gov Another derivative in the same study showed this C1 hydrogen signal at δ 8.48 ppm. nih.gov For methyl 4-oxo-4,5-dihydro- nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline-3-carboxylate, the ¹H NMR spectrum in DMSO-d₆ revealed a singlet for the NH proton at δ 12.18 ppm, along with aromatic protons in the range of δ 7.41-8.38 ppm and a singlet for the methyl ester protons at δ 3.94 ppm. frontiersin.org
¹³C NMR: The ¹³C NMR spectra complement the ¹H NMR data by providing information on the carbon skeleton. In the case of a 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide derivative, signals for the quinoxaline (B1680401) and triazole carbons were observed in the aromatic region, with the C=N carbon appearing at δ 159.48 ppm. nih.gov For methyl 4-oxo-4,5-dihydro- nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline-3-carboxylate, the carbon signals were assigned, with the carbonyl carbon of the ester at δ 160.69 ppm and the C=N carbon at δ 152.52 ppm. frontiersin.org
¹⁹F NMR: While less common, ¹⁹F NMR is employed for derivatives containing fluorine atoms. For instance, the analysis of methyl 7-fluoro-4-oxo-4,5-dihydro- nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline-3-carboxylate would utilize ¹⁹F NMR to confirm the presence and electronic environment of the fluorine substituent.
Interactive Data Table: Representative NMR Data for nih.govnih.govmdpi.comTriazolo[1,5-a]quinoxaline Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1-(pyrrolidin-1-ylsulfonyl)- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline | - | 9.06 (s, 1H, C1-H) | 25.29 (4CH₂), 48.52 (4N-CH₂), 123.80, 126.00, 126.61, 126.97, 135.93, 139.34, 139.39, 145.03, 159.48 (C=N) | nih.gov |
| 1-methyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline derivative | - | 8.48 (s, 1H, C1-H) | - | nih.gov |
| Methyl 4-oxo-4,5-dihydro- nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline-3-carboxylate | DMSO-d₆ | 12.18 (s, 1H, NH), 8.38 (d, J=8.0 Hz, 1H), 7.50 (t, J=7.6 Hz, 1H), 7.46 (d, J=8.0 Hz, 1H), 7.41 (t, J=8.4 Hz, 1H), 3.94 (s, 3H, OCH₃) | 160.69, 152.52, 138.06, 130.33, 129.98, 127.68, 124.19, 21.10, 117.13, 116.54, 52.99 | frontiersin.org |
| Methyl 7-methoxy-4-oxo-4,5-dihydro- nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline-3-carboxylate | DMSO-d₆ | 12.16 (s, 1H), 8.29 (d, J=8.8 Hz, 1H), 7.01 (d, J=9.2 Hz, 1H), 6.94 (s, 1H), 3.93 (s, 3H), 3.85 (s, 3H) | 160.72, 160.53, 152.71, 137.92, 131.49, 126.62, 117.91, 115.26, 111.41, 100.61, 56.24, 52.94 | frontiersin.org |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., HR-MS, ESI-MS)
Mass spectrometry is indispensable for determining the molecular weight of nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline derivatives and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of newly synthesized compounds. For example, the HR-MS (ESI) of a quinoline (B57606) fused triazolo-azepine derivative was calculated as C₂₇H₂₃N₅O [M+H]⁺ m/z 434.1981 and found to be 434.1981, confirming its molecular formula. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like many triazoloquinoxaline derivatives. It is often used to determine the molecular weight of the compounds. For instance, various methyl esters of 4-oxo-4,5-dihydro- nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline-3-carboxylic acid were characterized by ESI-MS, showing the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ peaks, which confirmed their respective molecular weights. frontiersin.org A study on isomeric 2-oxo-oxazolidinyl quinoxaline derivatives utilized ESI-MS and tandem mass spectrometry (MS/MS) to investigate their fragmentation patterns. imist.ma
Interactive Data Table: ESI-MS Data for nih.govnih.govmdpi.comTriazolo[1,5-a]quinoxaline Derivatives
| Compound | Ionization Mode | Observed m/z | Reference |
| Methyl 4-oxo-4,5-dihydro- nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline-3-carboxylate | ESI | 254.0 [M+H]⁺, 267.1 [M+Na]⁺, 283.1 [M+K]⁺ | frontiersin.org |
| Methyl 7-methoxy-4-oxo-4,5-dihydro- nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline-3-carboxylate | ESI | 275.2 [M+H]⁺, 297.2 [M+Na]⁺, 313.3 [M+K]⁺ | frontiersin.org |
| Methyl 7-fluoro-4-oxo-4,5-dihydro- nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline-3-carboxylate | ESI | 263.1 [M+H]⁺, 285.1 [M+Na]⁺, 301.1 [M+K]⁺ | frontiersin.org |
| 5-Benzyl-4-oxo-4,5-dihydro- nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline-3-carboxylic acid benzyl (B1604629) ester | ESI | 411.2 [M+H]⁺, 433.2 [M+Na]⁺, 449.2 [M+K]⁺ | frontiersin.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline derivatives, IR spectroscopy can confirm the presence of key structural features. For example, in the synthesis of 1,2,4-triazolo[4,3-a]quinoxaline sulfonamides, the disappearance of NH and NH₂ absorption bands and the appearance of characteristic bands for C-H aromatic, C-H aliphatic, and C=N groups at 3039, 2988, and 1633 cm⁻¹, respectively, confirmed the formation of the triazoloquinoxaline ring system. nih.gov Similarly, for another isomer, these bands were observed at 3028, 2964, and 1579 cm⁻¹. nih.gov
Electrochemical Studies ofnih.govnih.govmdpi.comTriazolo[1,5-a]quinoxaline Derivatives
Electrochemical studies provide insights into the redox properties of nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline derivatives, which can be important for understanding their electronic behavior and potential applications in materials science and biology.
Cyclic Voltammetry (CV) for Redox Behavior
Cyclic voltammetry is a powerful technique to investigate the oxidation and reduction potentials of electroactive species. Studies on nih.govnih.govmdpi.comtriazolo[4,3-c]quinazoline derivatives, which are structurally related to the [1,5-a] isomers, have been performed to understand their electrochemical behavior. nih.gov These studies, often complemented by DFT calculations, help in correlating the electronic properties with the observed photophysical characteristics. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as radical intermediates. uni-halle.de In studies of related quinoxaline derivatives, EPR spectroscopy, in conjunction with spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), has been used to detect the formation of radical species upon irradiation. mdpi.com For instance, the generation of the superoxide (B77818) radical anion (O₂⁻) was confirmed by the detection of the •DMPO-O₂⁻ spin adduct. mdpi.com This technique is crucial for elucidating reaction mechanisms that involve radical pathways.
Photophysical Characterization (e.g., Absorption, Emission, Solvatochromism)
The photophysical properties of nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline derivatives are of significant interest due to their potential applications in areas such as fluorescent probes and light-emitting materials.
Absorption and Emission: The UV-Vis absorption and photoluminescence (emission) spectra of these compounds provide information about their electronic transitions. For example, a series of 3-aryl-5-aminobiphenyl substituted nih.govnih.govmdpi.comtriazolo[4,3-c]quinazolines exhibited fluorescence in both solution and the solid state. mdpi.com The absorption maximum is not significantly influenced by the nature of the quinazoline (B50416) core in a set of related compounds, but the emission bands of the triazoloquinazoline derivatives undergo a shift to longer wavelengths. mdpi.com
Solvatochromism: Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key property of some nih.govnih.govmdpi.comtriazolo[1,5-a]quinoxaline analogs. The solvatochromic properties of substituted nih.govnih.govmdpi.comtriazolo[4,3-c]quinazolines have been studied, indicating changes in their electronic structure in different solvent environments. mdpi.comnih.gov Some derivatives also exhibit aggregation-induced emission enhancement, where their fluorescence intensity increases upon aggregation in certain solvent mixtures. mdpi.com
Interactive Data Table: Photophysical Properties of nih.govnih.govmdpi.comTriazolo[4,3-c]quinazoline Derivatives
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) | Reference |
| 5-(4'-Diphenylamino-[1,1']-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)- nih.govnih.govmdpi.comtriazolo[4,3-c]quinazoline | Toluene | - | - | up to 94 | mdpi.com |
Emerging Applications and Material Science Contributions Of 1 2 3 Triazolo 1,5 a Quinoxaline
Utilization as Fluorescent Probes
The design of fluorescent probes for the detection of ions and small molecules is a significant area of research in analytical chemistry and bio-imaging. While various triazole-containing heterocyclic systems have been successfully developed as fluorescent sensors, there is currently a lack of specific research demonstrating the application of the Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[1,5-a]quinoxaline core as a fluorescent probe.
For instance, related isomers such as Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[5,1-b]quinazoline derivatives have been reported as fluorescent probes for the selective detection of Fe³⁺ ions. nih.gov Similarly, derivatives of Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[4,3-c]quinazoline have been investigated for their fluorescent properties, exhibiting solvatochromism and sensitivity to pH changes. mdpi.com These studies highlight the potential of the broader triazolo-quinoxaline family in the development of fluorescent materials. However, dedicated studies on the photophysical properties of Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[1,5-a]quinoxaline and its utility as a fluorescent probe are yet to be reported.
Incorporation into Polymeric Structures
The incorporation of heterocyclic units into polymer backbones can impart desirable electronic, thermal, and morphological properties for various material applications. Quinoxaline-containing polymers, in general, have been explored for their potential use in organic solar cells due to their electron-accepting nature. beilstein-archives.orgbeilstein-journals.org
Despite the interest in quinoxaline-based polymers, there is a notable absence of published research detailing the synthesis and characterization of polymers that specifically incorporate the Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[1,5-a]quinoxaline moiety. The unique electronic and structural features of this heterocycle could potentially lead to novel polymeric materials with interesting properties, but this remains an unexplored area of polymer chemistry.
Role in Organic Electronic Materials (e.g., Organic Solar Cells, OLEDs)
Organic electronic materials form the basis of next-generation technologies such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The performance of these devices is highly dependent on the molecular structure of the organic materials used.
While the broader class of quinoxaline (B1680401) derivatives has been investigated for applications in organic electronics, with some being used as donor moieties in thermally activated delayed fluorescence (TADF) and OLED compounds, there is a lack of specific reports on the use of Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[1,5-a]quinoxaline in these applications. beilstein-archives.orgbeilstein-journals.org For instance, related heterocyclic systems like Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[1,5-a]pyridine have been used to construct host materials for efficient phosphorescent OLEDs. nih.gov However, the potential of the Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[1,5-a]quinoxaline scaffold as an emitter, host, or transport material in OLEDs or as a component in OSCs has not been explicitly demonstrated in the available literature.
Metal Complexes FeaturingCurrent time information in Bangalore, IN.mdpi.comnih.govTriazolo[1,5-a]quinoxaline Ligands
The coordination chemistry of heterocyclic ligands with metal ions is a vast field with applications in catalysis, sensing, and materials science. The nitrogen atoms in the Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[1,5-a]quinoxaline scaffold make it a potential ligand for coordinating with various metal centers.
While research has been conducted on the metal complexes of related isomers, such as rhenium complexes of 1,2,3-triazoloquinoxalines, there is a scarcity of studies focusing on metal complexes specifically featuring the Current time information in Bangalore, IN.mdpi.comnih.govtriazolo[1,5-a]quinoxaline ligand. beilstein-archives.orgnih.gov The synthesis and characterization of such complexes could lead to new materials with interesting photophysical, electronic, or catalytic properties, representing an open avenue for future research.
Future Research Directions and Challenges In 1 2 3 Triazolo 1,5 a Quinoxaline Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The development of environmentally friendly and efficient methods for synthesizing nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline and its derivatives is a primary area of future research. frontiersin.orgekb.eg While several synthetic strategies exist, many are hampered by drawbacks such as low yields, the use of hazardous solvents and reagents, and the necessity for multi-step processes. nih.gov
Recent efforts have focused on "refreshed" synthetic approaches that incorporate eco-compatible catalysts and reaction conditions. frontiersin.orgnih.gov For instance, the use of microwave-assisted, solvent-free synthesis using reagents like iodobenzene (B50100) diacetate has been reported as a green and environmentally friendly protocol. ijcea.org Another sustainable approach involves the use of cyclopentyl methyl ether as a solvent and potassium carbonate as a base for derivatization, highlighting a move towards greener chemistry. frontiersin.org
Future research will likely concentrate on:
The exploration of novel catalysts, including biocatalysts, to improve reaction efficiency and selectivity.
The development of one-pot synthesis methods to reduce the number of reaction steps and minimize waste.
The utilization of alternative energy sources, such as microwave and ultrasound irradiation, to accelerate reaction rates and improve yields.
A continued focus on replacing toxic solvents and reagents with more benign alternatives. ekb.eg
A significant challenge lies in developing synthetic protocols that are not only sustainable but also allow for extensive and straightforward derivatization of the core scaffold to facilitate drug discovery efforts. frontiersin.orgnih.gov
Exploration of Novel Functionalization Methodologies
Expanding the chemical space of nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives through novel functionalization methodologies is crucial for unlocking their full therapeutic potential. Current research has demonstrated the feasibility of introducing a variety of substituents at different positions of the tricyclic system. frontiersin.orgnih.govnih.gov
For example, derivatization at the endocyclic amide nitrogen and the ester functionality has been successfully achieved, overcoming previous difficulties in introducing functional groups onto this template. frontiersin.orgnih.gov The introduction of different acyl or carbamoyl (B1232498) groups on the 4-amino moiety and a 4-methoxyphenyl (B3050149) group on the 2-phenyl ring has also been explored. nih.gov
Future research in this area will likely involve:
The development of regioselective functionalization techniques to precisely modify specific positions on the quinoxaline (B1680401) ring.
The application of modern synthetic methods, such as C-H activation and cross-coupling reactions, to introduce a wider range of functional groups.
The synthesis of hybrid molecules by incorporating the nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline scaffold with other pharmacologically active moieties. mdpi.com
A key challenge will be to develop functionalization strategies that are versatile and compatible with a broad range of substrates, allowing for the creation of large and diverse compound libraries for biological screening.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of nih.govnih.govnih.govtriazolo[1,5-a]quinoxalines is essential for optimizing existing methods and designing new, more efficient synthetic routes.
For instance, the formation of the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold has been proposed to occur through an oxidation-reduction mechanism using chloranil. mdpi.com The proposed mechanism involves the delocalization of electrons from the carbonyl double bond of chloranil, followed by deprotonation and intramolecular cyclization. mdpi.com
Future research should aim to:
Utilize advanced spectroscopic and computational techniques to elucidate the transition states and intermediates of key reactions.
Investigate the role of catalysts and reaction conditions in influencing reaction pathways and product selectivity.
Study the kinetics of these reactions to gain insights into their rate-determining steps.
A significant challenge is the complexity of some of these reactions, which can involve multiple competing pathways and the formation of various byproducts. beilstein-journals.orgbeilstein-archives.org A deeper mechanistic understanding will be instrumental in controlling these reactions to favor the desired products.
Advanced Computational Modeling for Rational Design
Computational modeling plays an increasingly vital role in the rational design of novel nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives with specific biological activities. Molecular docking and other in silico methods are being used to predict the binding affinities and modes of interaction of these compounds with their biological targets. nih.govrsc.org
For example, molecular docking studies have been employed to investigate the binding of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives to the DNA active site and the A2B adenosine (B11128) receptor. rsc.orgresearchgate.net These studies have shown a strong correlation between the predicted binding affinities and the experimentally observed biological activities. rsc.org Furthermore, receptor-based structure-activity relationship (SAR) analysis has provided valuable insights into the steric and electrostatic requirements for ligand binding. nih.gov
Future directions in this area include:
The development and application of more accurate and sophisticated computational models, such as those incorporating quantum mechanics/molecular mechanics (QM/MM) methods.
The use of molecular dynamics simulations to study the dynamic behavior of ligand-receptor complexes.
The application of machine learning and artificial intelligence to predict the biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives. mdpi.com
A major challenge is the accuracy of the available protein structures and the scoring functions used to predict binding affinities. Continued improvements in these areas will be crucial for the successful application of computational modeling in the design of new therapeutic agents.
Discovery of New Biological Targets and Mechanisms of Action
While nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives have shown promise as antagonists for adenosine receptors and as anticancer agents, the full spectrum of their biological targets and mechanisms of action remains to be explored. nih.govnih.govrsc.org
Recent studies have identified novel biological activities, including the inhibition of BET bromodomain proteins and potential as anti-diabetic and anti-Alzheimer agents. nih.govnih.govresearchgate.net For instance, a series of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline aminophenyl derivatives were identified as BET inhibitors for cancer treatment. nih.gov Another study reported the evaluation of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline sulfonamide regioisomers for their antidiabetic and anti-Alzheimer activities. nih.govresearchgate.net
Future research should focus on:
High-throughput screening of diverse compound libraries against a wide range of biological targets.
The use of chemoproteomics and other target identification technologies to discover novel protein binders.
In-depth mechanistic studies to elucidate how these compounds exert their biological effects at the molecular and cellular levels.
A key challenge is to move beyond the well-established targets and uncover novel mechanisms of action that could lead to the development of first-in-class therapeutics.
Design of Highly Selective and Potent Ligands
A major goal in the development of nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline-based drugs is the design of ligands that are both highly potent and selective for their intended biological target. This is crucial for minimizing off-target effects and improving the therapeutic index of these compounds.
Significant progress has been made in developing selective antagonists for the human A3 adenosine receptor (hA3 AR). nih.gov For example, the compound 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one was identified as one of the most potent and selective hA3 AR antagonists. nih.gov Furthermore, the replacement of the 2-(hetero)aryl moiety with a 2-carboxylate function led to a significant increase in selectivity for hA3 versus hA1 adenosine receptors. nih.gov
Future research efforts will need to:
Leverage structure-activity relationship (SAR) data and computational modeling to guide the design of more selective ligands. nih.gov
Employ strategies such as scaffold hopping and fragment-based drug design to explore new chemical space and identify novel selective binders.
Develop and utilize highly sensitive and specific biological assays to accurately assess the potency and selectivity of new compounds.
The challenge lies in achieving high selectivity, particularly among closely related protein targets, which often requires a deep understanding of the subtle structural differences in their binding sites.
Investigation into Material Science Applications and Optoelectronic Properties
Beyond their pharmacological applications, the unique structural and electronic properties of nih.govnih.govnih.govtriazolo[1,5-a]quinoxalines make them potential candidates for applications in material science. The fused aromatic system suggests potential for interesting optoelectronic properties.
While research in this area is still in its early stages, the broader class of quinoxaline derivatives has been investigated for use in organic solar cells, organic light-emitting diodes (OLEDs), and as donor moieties in thermally activated delayed fluorescence (TADF) compounds. beilstein-journals.org The nitrogen-rich nature of the triazole ring could also lead to interesting coordination chemistry and the formation of novel metal-organic frameworks (MOFs).
Future research directions could include:
The synthesis and characterization of nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline derivatives with extended π-conjugation to tune their absorption and emission properties.
The investigation of their performance in electronic devices such as organic field-effect transistors (OFETs) and solar cells.
The exploration of their use as building blocks for the construction of functional materials with applications in sensing, catalysis, and gas storage.
A significant challenge will be to establish clear structure-property relationships to enable the rational design of materials with desired optoelectronic and other physical properties.
Addressing Synthetic Challenges for Broader Derivative Libraries
The exploration of the full therapeutic potential of the nih.govnih.govrsc.orgtriazolo[1,5-a]quinoxaline scaffold is intrinsically linked to the ability to generate extensive and diverse libraries of its derivatives. However, the synthesis of these complex heterocyclic systems is not without its challenges. Traditional synthetic routes have often been hampered by limitations that restrict the scope of accessible analogs, thereby impeding comprehensive structure-activity relationship (SAR) studies. This section delves into the key synthetic hurdles and highlights the emerging strategies and future research directions aimed at overcoming these obstacles to unlock a wider chemical space for drug discovery.
A significant challenge in the synthesis of triazoloquinoxalines has been the reliance on multi-step procedures that can be inefficient and employ harsh reaction conditions. acs.org For instance, early methods for preparing the isomeric nih.govnih.govacs.org-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold were characterized by poor yields, the use of hazardous and environmentally unfriendly solvents and reagents, and the necessity of preparing specific, often unstable, starting materials. nih.gov Such linear approaches are inherently ill-suited for the rapid generation of large and diversified compound libraries. nih.gov
Moreover, the functionalization of the core triazoloquinoxaline structure at various positions to introduce a wide range of substituents presents another layer of difficulty. The reactivity of the heterocyclic system can be complex, and achieving regioselective substitution is a critical challenge that dictates the final structure and, consequently, the biological activity. nih.govacs.org For example, the synthesis of the nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline isomer often commences from 2,3-dichloroquinoxaline, where sequential substitution with hydrazine (B178648) and subsequent cyclization with various electrophiles are key steps. mdpi.com The efficiency and regiochemical outcome of these reactions can be highly dependent on the nature of the reactants and the reaction conditions.
In response to these challenges, the field is witnessing a shift towards more innovative and sustainable synthetic methodologies. A notable advancement has been the development of "refreshed" synthetic protocols for the nih.govnih.govacs.org-triazolo[1,5-a]quinoxalin-4(5H)-one core that utilize eco-compatible catalysts and reaction conditions. frontiersin.org These modern approaches have successfully addressed some of the previous difficulties in introducing functional groups, thereby enabling a more extensive derivatization of the scaffold. frontiersin.org One-pot synthesis procedures are also gaining traction, offering a more efficient route to the nih.govnih.govacs.org-triazolo[1,5-a]quinoxaline scaffold by consecutively forming multiple chemical bonds without the need to isolate intermediates. rsc.org
Furthermore, modern synthetic techniques are being explored to enhance the efficiency and diversity of derivative libraries. While not yet widely reported specifically for nih.govnih.govrsc.orgtriazolo[1,5-a]quinoxalines, approaches such as microwave-assisted synthesis and mechanochemistry hold considerable promise. researchgate.net These technologies can accelerate reaction times, improve yields, and often lead to cleaner reaction profiles, making them highly suitable for the construction of compound libraries. The development of regioselective synthetic methods is another crucial area of focus, with strategies involving catalyst control and the use of specifically designed precursors to direct the formation of the desired triazole fusion. nih.govrsc.orgacs.org
Looking ahead, the future of synthesizing broad derivative libraries of nih.govnih.govrsc.orgtriazolo[1,5-a]quinoxalines will likely rely on the integration of these modern synthetic methods with high-throughput and combinatorial chemistry platforms. While the direct application of these high-throughput techniques to this specific scaffold is still in its early stages, the principles of parallel synthesis and automated purification are well-established and could be adapted to accelerate the exploration of this important chemical space. The continued development of novel, efficient, and regioselective synthetic transformations will be paramount to populating libraries with a rich diversity of nih.govnih.govrsc.orgtriazolo[1,5-a]quinoxaline analogs for biological screening.
The following table provides a summary of some of the synthetic challenges and the corresponding modern approaches being explored to address them.
| Synthetic Challenge | Traditional Approach | Modern & Future Approaches | Key Advantages of Modern Approaches |
| Inefficient Core Synthesis | Multi-step reactions with low overall yields. nih.gov | One-pot reactions, catalyst-driven cyclizations. frontiersin.orgrsc.org | Increased efficiency, reduced waste. |
| Harsh Reaction Conditions | Use of toxic reagents and high temperatures. nih.gov | Microwave-assisted synthesis, mechanochemistry, use of eco-friendly catalysts and solvents. frontiersin.orgresearchgate.net | Sustainability, safety, faster reactions. |
| Limited Derivatization | Difficulties in introducing a wide range of functional groups. frontiersin.org | Development of robust functionalization protocols, late-stage functionalization. | Broader chemical space exploration. |
| Regioselectivity Control | Formation of isomeric mixtures, requiring difficult separations. nih.govacs.org | Use of regioselective catalysts, specifically designed precursors. nih.govrsc.orgacs.org | Predictable and controlled synthesis of desired isomers. |
| Library Generation | Slow, sequential synthesis of individual compounds. | Adaptation of combinatorial and high-throughput synthesis techniques. | Rapid generation of large and diverse libraries for screening. |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for [1,2,4]triazolo[1,5-a]quinoxaline and its derivatives?
- Methodological Answer : The synthesis of this compound derivatives often involves cyclization reactions. A one-pot method using 1-azido-2-isocyanoarenes under optimized conditions achieves high bond-forming efficiency (yield >80%) via intramolecular annulation . For solid-phase synthesis, basic alumina as a catalyst facilitates the formation of triazoloquinoxalines with minimal byproducts . Key intermediates like diethyl 1-(2-nitrophenyl)-1,2,4-triazole-3,5-dicarboxylate are critical precursors, requiring sequential cyclization, hydrolysis, and decarboxylation steps to yield the parent compound .
Q. How can structural modifications at position-2 and position-4 influence biological activity?
- Methodological Answer : Substituents at position-2 (e.g., aryl, heteroaryl, or carboxylate groups) and position-4 (e.g., oxo or amino groups) significantly modulate receptor binding. For adenosine A3 receptor (A3AR) antagonism, introducing a 4-methoxyphenyl group at position-2 (compound 8 ) enhances potency (Ki = 1.2 nM) and selectivity (200-fold over A1/A2A receptors) . Replacing the 4-amino group with a carboxylate (e.g., compounds 16–28 ) improves A3AR selectivity by altering electrostatic interactions with residues like Asp75 and Gln229 .
Q. What in vitro assays are suitable for evaluating the biological activity of these compounds?
- Methodological Answer : Radioligand binding assays (e.g., using [³H]-MRS1523 for A3AR) and functional cAMP assays are standard for receptor affinity studies . For antimicrobial or antitumor activity, MIC (Minimum Inhibitory Concentration) and MTT cell viability assays are recommended, with IC50 values calculated from dose-response curves .
Advanced Research Questions
Q. How can molecular modeling optimize selectivity for adenosine receptor subtypes?
- Methodological Answer : Docking studies using homology models (e.g., based on PDB 3EML for A3AR) reveal that the 8-chloro substituent forms π-alkyl interactions with Leu150, while the 2-aryl group engages in hydrogen bonding with Gln228. Electrostatic potential maps highlight that carboxylate substituents at position-2 reduce steric clashes in the A3AR binding pocket, explaining improved selectivity . Free energy perturbation (FEP) simulations can further refine substituent design .
Q. How to resolve contradictions in SAR data for triazoloquinoxaline derivatives?
- Methodological Answer : Discrepancies in reported SAR often arise from differences in receptor isoforms or assay conditions. For example, 8-chloro derivatives show high A3AR affinity in human models but reduced activity in bovine assays due to sequence variations in transmembrane helix 3 . Systematic cross-species validation and meta-analysis of binding data (e.g., using ChEMBL) are critical for resolving inconsistencies .
Q. What strategies improve the pharmacokinetic profile of triazoloquinoxalines?
- Methodological Answer : Introducing hydrophilic groups (e.g., carboxylates) at position-2 enhances solubility but may reduce blood-brain barrier penetration. Prodrug approaches, such as esterification of carboxylates, balance bioavailability and target engagement . Metabolic stability studies in liver microsomes (human/rat) identify vulnerable sites (e.g., oxidation at position-8), guiding deuterium substitution or fluorination to block degradation .
Q. How do triazoloquinoxalines interact with non-adenosine targets like OAS1 or urea transporters?
- Methodological Answer : Tetrazolo[1,5-a]quinoxaline derivatives inhibit human urea transporter UT-A1 (IC50 = 12 nM) by blocking the substrate channel via π-anion interactions with Asp75/77 . For OAS1 inhibition, molecular dynamics simulations show that the triazoloquinoxaline core disrupts RNA binding by competing with the acceptor substrate at Arg130 .
Methodological Tables
Table 1 : Key Synthetic Routes for this compound Derivatives
Table 2 : Selectivity Profiles of Representative Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
